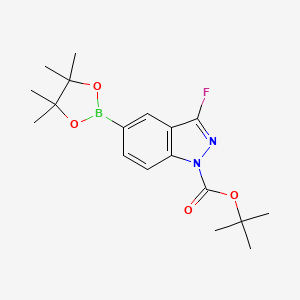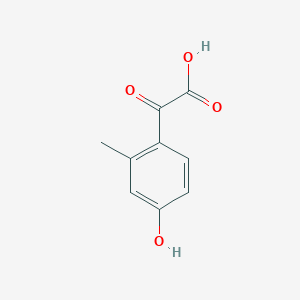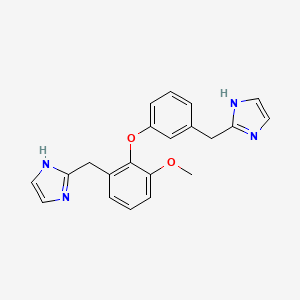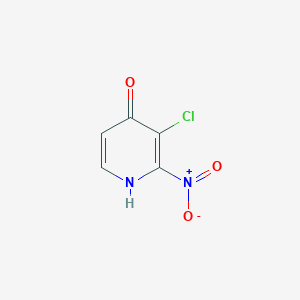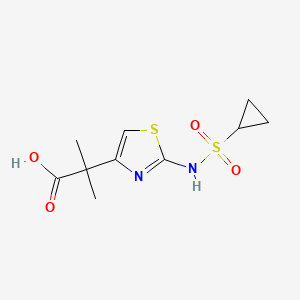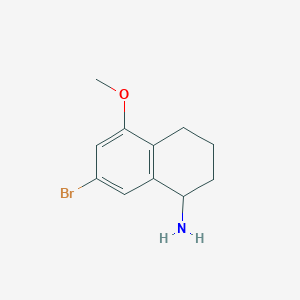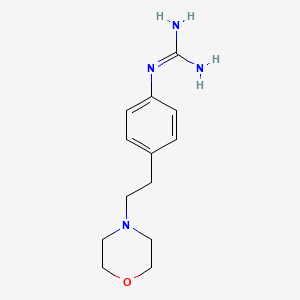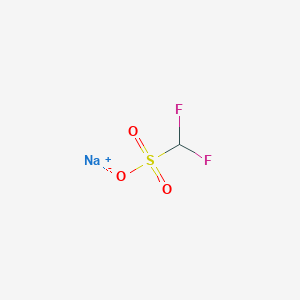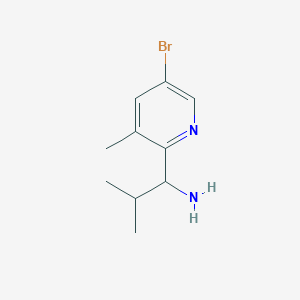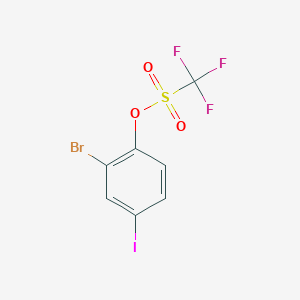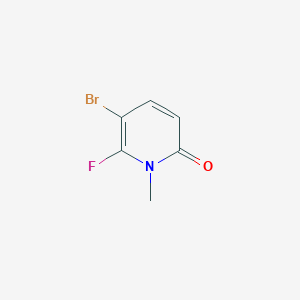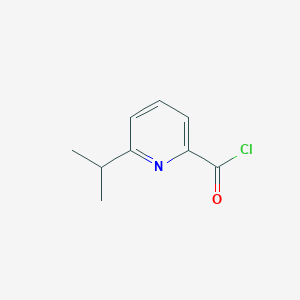
6-Isopropylpicolinoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropylpicolinoyl chloride is an organic compound that belongs to the class of acyl chlorides It is derived from picolinic acid, which is a pyridine carboxylic acid The compound is characterized by the presence of an isopropyl group attached to the sixth position of the pyridine ring and a carbonyl chloride group at the carboxyl position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylpicolinoyl chloride typically involves the chlorination of 6-isopropylpicolinic acid. This can be achieved using reagents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2). The reaction is generally carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
For example, the reaction with thionyl chloride can be represented as: [ \text{6-Isopropylpicolinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of thionyl chloride is preferred due to its ability to produce gaseous by-products (SO2 and HCl), which can be easily removed from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions: 6-Isopropylpicolinoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 6-isopropylpicolinic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous bases.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
6-Isopropylpicolinic acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
6-Isopropylpicolinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of novel therapeutic agents due to its ability to form bioactive derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 6-Isopropylpicolinoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of amides, esters, and other derivatives, which can exhibit biological activity. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .
Comparación Con Compuestos Similares
6-Methylpicolinoyl chloride: Similar structure but with a methyl group instead of an isopropyl group.
6-Ethylpicolinoyl chloride: Similar structure but with an ethyl group instead of an isopropyl group.
6-Propylpicolinoyl chloride: Similar structure but with a propyl group instead of an isopropyl group.
Comparison: 6-Isopropylpicolinoyl chloride is unique due to the presence of the isopropyl group, which can influence its reactivity and the properties of its derivatives. The steric and electronic effects of the isopropyl group can lead to differences in reaction rates and selectivity compared to its methyl, ethyl, and propyl analogs .
Propiedades
Fórmula molecular |
C9H10ClNO |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
6-propan-2-ylpyridine-2-carbonyl chloride |
InChI |
InChI=1S/C9H10ClNO/c1-6(2)7-4-3-5-8(11-7)9(10)12/h3-6H,1-2H3 |
Clave InChI |
OTHHQJLERCURGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=CC=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


